![molecular formula C15H8Cl2IN3OS B2385588 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide CAS No. 391227-06-8](/img/structure/B2385588.png)
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
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Overview
Description
“N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide” is a complex organic compound. It contains a thiadiazole ring which is a five-membered heterocyclic compound containing three carbon atoms, one nitrogen atom, and one sulfur atom. The compound also contains a dichlorophenyl group and an iodobenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The thiadiazole ring would contribute to the rigidity of the molecule, while the dichlorophenyl and iodobenzamide groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl and iodobenzamide groups could potentially affect the compound’s solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Characterization Research has demonstrated the synthesis of various thiadiazole derivatives, highlighting methods for preparing compounds with potential antiviral, anticancer, and corrosion inhibition properties. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed certain antiviral activities against tobacco mosaic virus (Chen et al., 2010). Another study focused on the corrosion inhibition behavior of new 2,5-disubstituted 1,3,4-thiadiazoles on mild steel, linking their performance to quantum chemical parameters (Bentiss et al., 2007).
Anticancer and Antimicrobial Activities Several compounds within the thiadiazole class have been investigated for their anticancer and antimicrobial effects. A novel 4,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivative showed potential as an anti-neoplastic agent by inhibiting tumor cell invasion and enhancing the apoptotic effect of TNFα through abrogating NF-κB activation (Ningegowda et al., 2016). Additionally, novel thiadiazoles incorporating the pyrazole moiety were synthesized and exhibited promising anticancer activity against the breast carcinoma cell line MCF-7 (Gomha et al., 2014).
Corrosion Inhibition The application of thiadiazole derivatives extends to corrosion inhibition, where compounds like 2,5-bis(4-nitrophenyl)-1,3,4-thiadiazole and 2,5-bis(4-chlorophenyl)-1,3,4-thiadiazole have shown significant effects in protecting metals from corrosion in acidic environments. This protective behavior has been analyzed through AC impedance technique and linked to the molecular structure of the compounds (Bentiss et al., 2007).
Mechanism of Action
Target of Action
The primary targets of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide are currently unknown. This compound is a complex molecule and its interaction with biological targets can be multifaceted .
Mode of Action
It is known that compounds with similar structures can interact with multiple receptors, leading to a broad range of chemical and biological properties .
Biochemical Pathways
Compounds with similar structures have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could potentially interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s predicted density is 1458±006 g/cm3 and its predicted pKa is 822±050 . These properties can influence the compound’s bioavailability.
Result of Action
Based on its structural similarity to other compounds, it may have a broad range of potential therapeutic effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2IN3OS/c16-8-5-6-9(11(17)7-8)14-20-21-15(23-14)19-13(22)10-3-1-2-4-12(10)18/h1-7H,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBVIXBGGCIRAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2IN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide |
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